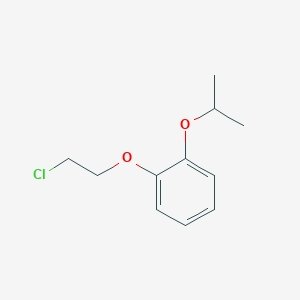
1-(2-Chloroethoxy)-2-isopropoxybenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a similar compound, 1-(2-chloroethoxy)-2-ethoxybenzene, has been reported . It has a molecular weight of 200.66 and its InChI code is 1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10 (9)13-8-7-11/h3-6H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(2-chloroethoxy)-2-ethoxybenzene, have been reported .Aplicaciones Científicas De Investigación
Polymerization Catalysts and Functionalization A study by Morgan et al. (2010) demonstrated the use of alkoxybenzenes, including 1-(2-Chloroethoxy)-2-isopropoxybenzene, in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations. This process is significant for direct chain-end functionalization of polymers, indicating the compound's utility in materials science and engineering.
Oxidizing Agents in Organic Chemistry Koposov et al. (2006) explored the preparation and reactivity of 2-iodylphenol ethers, including derivatives of this compound, as novel hypervalent iodine(V) oxidizing reagents Koposov et al. (2006). Their work provides insights into the compound's potential as an oxidizing agent in synthetic organic chemistry.
Electrochemical Applications Research by Fabre et al. (1997) on the electrochemical oxidation of 1,4-dialkoxybenzenes, which include similar structures to this compound, revealed their potential in reversible one-electron processes and electropolymerization reactions in organic media Fabre et al. (1997). This suggests possible applications in electrochemical devices and materials science.
Catalysis and Reaction Mechanisms Another study involving similar ethers, conducted by Dewar et al. (1974), investigated the conformational analysis of alkyl aryl ethers by photoelectron spectroscopy, offering insights into the electronic structures and reactivity of these compounds, which can include derivatives like this compound Dewar et al. (1974).
Safety and Hazards
The safety data sheet for a similar compound, 2-(2-Chloroethoxy)ethanol, indicates that it is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(2-chloroethoxy)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDGONCMKFTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651131 | |
| Record name | 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-87-8 | |
| Record name | 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



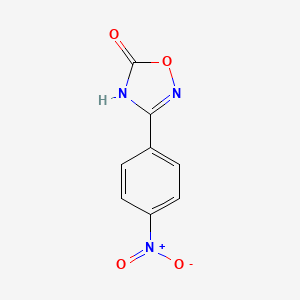
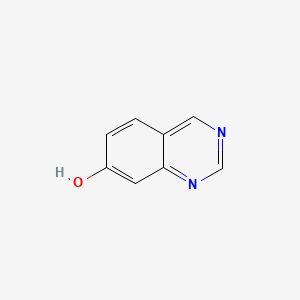
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)

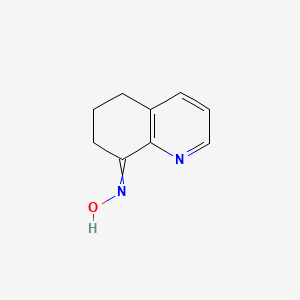



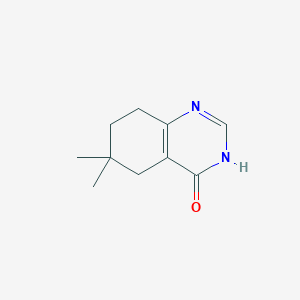
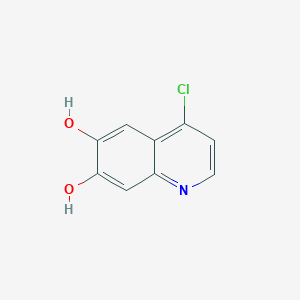

![tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1437735.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1437737.png)